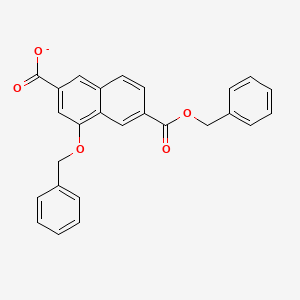
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is an organic compound that belongs to the class of naphthalenedicarboxylic acid derivatives. This compound is characterized by the presence of two ester groups attached to the naphthalene ring, with phenylmethoxy and phenylmethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with benzyl alcohol derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethoxy and phenylmethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Naphthalenedicarboxylic acid.
Reduction: 2,6-Naphthalenedicarboxylic acid, 4-(hydroxymethyl)-, 6-(hydroxymethyl) ester.
Substitution: 2,6-Naphthalenedicarboxylic acid derivatives with substituted phenyl groups.
Applications De Recherche Scientifique
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as polyesters and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid moieties, which can then interact with enzymes or receptors. The phenylmethoxy and phenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Naphthalenedicarboxylic acid: A precursor to the ester compound, used in the synthesis of polyesters.
4,4’-Biphenyldicarboxylic acid: Another aromatic dicarboxylic acid used in polymer synthesis.
4,4’-Stilbenedicarboxylic acid: Similar in structure and used in the production of high-performance materials.
Uniqueness
2,6-Naphthalenedicarboxylic acid, 4-(phenylmethoxy)-, 6-(phenylmethyl) ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenylmethoxy and phenylmethyl groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C26H19O5- |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
4-phenylmethoxy-6-phenylmethoxycarbonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H20O5/c27-25(28)22-13-20-11-12-21(26(29)31-17-19-9-5-2-6-10-19)14-23(20)24(15-22)30-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,28)/p-1 |
Clé InChI |
SXCDEJHPEOHQCE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)[O-])C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


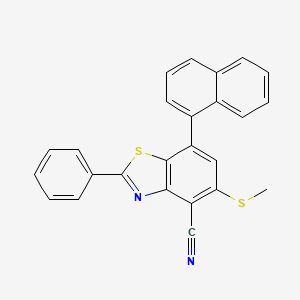
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
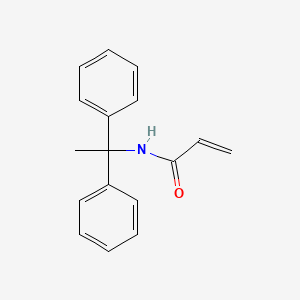

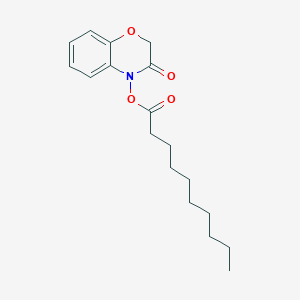
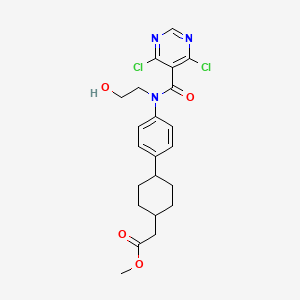
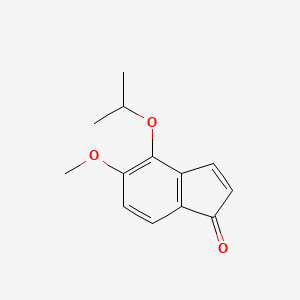
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)



![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)

